molecular formula C19H22N2O3 B5125933 4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid

4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid

Cat. No.: B5125933
M. Wt: 326.4 g/mol
InChI Key: CLCHWEQFXXMQFD-UHFFFAOYSA-N
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Description

4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid is a compound that belongs to the class of organic compounds known as benzoic acids. This compound features a piperazine ring substituted with a 3-methoxyphenyl group and a benzoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-4-2-3-17(13-18)21-11-9-20(10-12-21)14-15-5-7-16(8-6-15)19(22)23/h2-8,13H,9-12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCHWEQFXXMQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with 1-(3-methoxyphenyl)piperazine. The reaction is carried out under conditions that facilitate the formation of the desired product, such as the use of a suitable solvent (e.g., methanol) and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[[4-(3-Hydroxyphenyl)piperazin-1-yl]methyl]benzoic acid.

    Reduction: Formation of 4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, such as anxiolytic or antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

    4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid: Similar structure but with a different substitution pattern on the phenyl ring.

    4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets .

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